![molecular formula C17H16ClN5O B11195069 (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11195069.png)
(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE is an organic compound that features a unique structure combining imidazo[1,2-a]pyridine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and a suitable chlorinating agent.
Formation of 6-Chloroimidazo[1,2-a]pyridine: 2-aminopyridine reacts with a chlorinating agent to form 6-chloroimidazo[1,2-a]pyridine.
Coupling Reaction: The 6-chloroimidazo[1,2-a]pyridine is then coupled with 4-(pyridin-2-yl)piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE can be compared with other similar compounds, such as:
- 6-Chloroimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-7-carboxylic acid
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
Uniqueness
The uniqueness of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16ClN5O |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClN5O/c18-13-4-5-16-20-14(12-23(16)11-13)17(24)22-9-7-21(8-10-22)15-3-1-2-6-19-15/h1-6,11-12H,7-10H2 |
InChI Key |
XGMPNOQBWWMPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


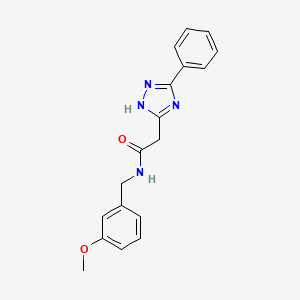
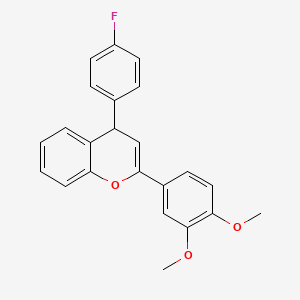
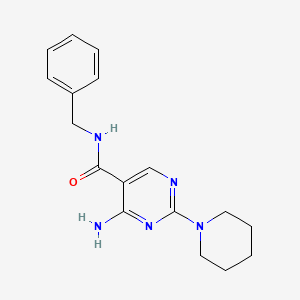
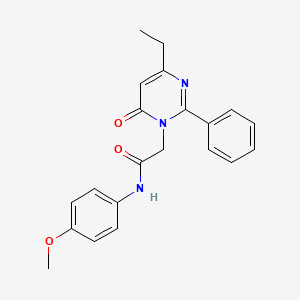
![2-(2-methylphenyl)-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B11195006.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11195007.png)
![tert-butyl 2-(N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B11195020.png)
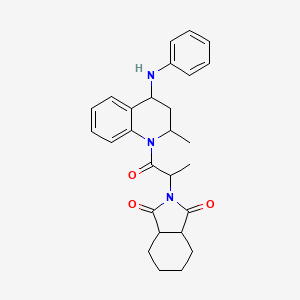
![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11195029.png)

![N-(3-chlorobenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11195040.png)
![N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11195067.png)
![3-Fluoro-4-methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11195077.png)

